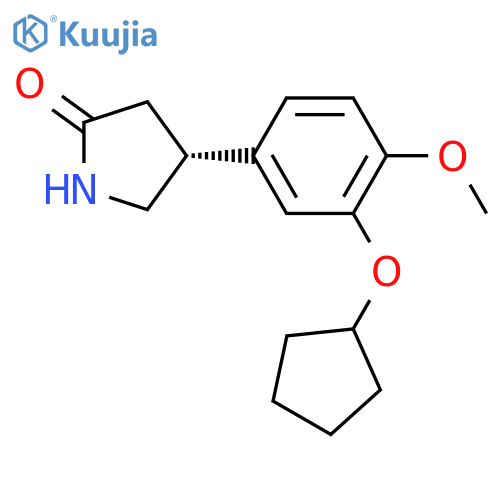

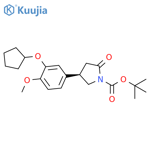

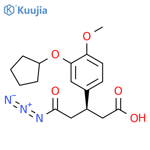

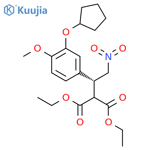

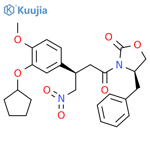

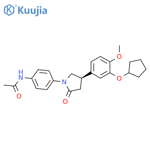

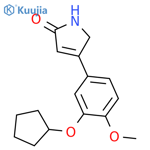

Synthesis of β-substituted γ-aminobutyric acid derivatives through enantioselective photoredox catalysis

,

Angewandte Chemie,

2018,

57(35),

11193-11197